molecular formula C23H24N4O3 B11240641 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-(2,4,6-trimethylphenyl)acetamide

2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11240641
M. Wt: 404.5 g/mol
InChI Key: VGSKJTNAVQUFNI-UHFFFAOYSA-N
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Description

2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives These compounds are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable hydrazine derivative with an appropriate diketone to form the pyridazinone core. Subsequent acylation and amination steps introduce the acetamido and phenyl groups, respectively. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyridazinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetamido or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyridazinone compounds.

Scientific Research Applications

2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-(2,4,6-trimethylphenyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases.

    Industry: Utilizing its chemical properties in the development of new materials and products.

Mechanism of Action

The mechanism of action of 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-(2,4,6-dimethylphenyl)acetamide
  • 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-(2,4,6-trimethylphenyl)propionamide

Uniqueness

Compared to similar compounds, 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-(2,4,6-trimethylphenyl)acetamide may exhibit unique properties such as enhanced stability, specific binding affinity, or distinct biological activity. These differences can be attributed to variations in the chemical structure, such as the presence of different substituents or functional groups.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H24N4O3/c1-14-10-15(2)22(16(3)11-14)25-21(29)13-27-23(30)20(24-17(4)28)12-19(26-27)18-8-6-5-7-9-18/h5-12H,13H2,1-4H3,(H,24,28)(H,25,29)

InChI Key

VGSKJTNAVQUFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C)C

Origin of Product

United States

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